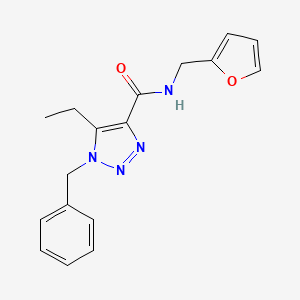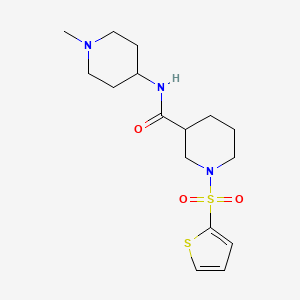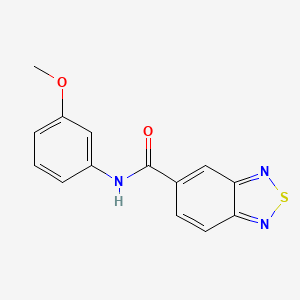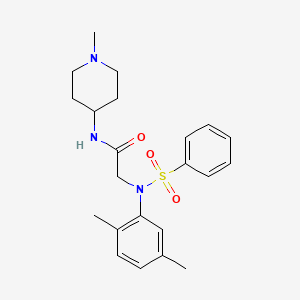
N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide
説明
N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide, also known as LY2334737, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, LY2334737 has emerged as a promising therapeutic target for a variety of diseases, including Alzheimer's disease, diabetes, and cancer.
作用機序
N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide works by inhibiting the activity of GSK-3, a key regulator of a variety of cellular processes. Specifically, N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide binds to the ATP-binding site of GSK-3, preventing the enzyme from phosphorylating its downstream targets. This leads to a variety of downstream effects, including the activation of the Wnt signaling pathway and the modulation of the activity of various transcription factors.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide has a variety of biochemical and physiological effects on the body. In preclinical models, N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide has been shown to improve cognitive function, reduce beta-amyloid plaque accumulation, and reduce inflammation in the brain. In addition, N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Finally, N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide has also been shown to inhibit the growth and metastasis of a variety of cancer cell lines.
実験室実験の利点と制限
N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide has several advantages as a research tool, including its ability to selectively inhibit GSK-3 activity and its well-characterized mechanism of action. However, there are also several limitations to using N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide in lab experiments. For example, N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide has relatively poor solubility in water, which can make it difficult to work with in certain experimental settings. In addition, N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective GSK-3 inhibitors, which could have improved efficacy and fewer side effects compared to N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide. Another area of interest is the development of novel drug delivery systems that could improve the solubility and bioavailability of N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide. Finally, there is also interest in exploring the potential use of N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide in combination with other drugs, such as chemotherapy agents, to improve their effectiveness in treating cancer.
科学的研究の応用
N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In addition, N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide has also been investigated as a potential treatment for diabetes, where it has been shown to improve insulin sensitivity and glucose metabolism. Finally, N-(4-chlorobenzyl)-5-(2-furyl)-3-isoxazolecarboxamide has also shown promise as a potential anticancer agent, with studies showing that it can inhibit the growth and metastasis of a variety of cancer cell lines.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-5-3-10(4-6-11)9-17-15(19)12-8-14(21-18-12)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOWALWQGYKKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460328.png)

![1-[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4460338.png)
![7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460343.png)

![2-ethyl-6-methyl-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4460358.png)
![4-[(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4460360.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylurea](/img/structure/B4460366.png)

![N-ethyl-6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B4460386.png)

![3-[(4-phenyl-1-piperazinyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460398.png)

